molecular formula C11H18N2O3 B6175086 tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate CAS No. 903574-83-4

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate

Cat. No.: B6175086
CAS No.: 903574-83-4
M. Wt: 226.27 g/mol
InChI Key: JWMNINVRCJNXRT-UHFFFAOYSA-N
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Description

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate: is a chemical compound known for its unique spirocyclic structure. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate typically involves the reaction of 5-azaspiro[2.4]heptane-7-one with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate: is similar to other spirocyclic compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

903574-83-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

JWMNINVRCJNXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC(=O)C12CC2

Purity

95

Origin of Product

United States

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